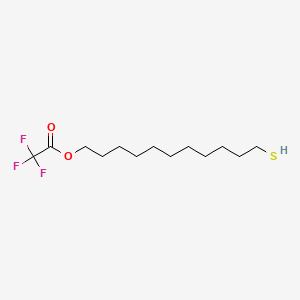

11-Mercaptoundecyl trifluoroacetate

Description

Properties

IUPAC Name |

11-sulfanylundecyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZNBMSWVPXLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOC(=O)C(F)(F)F)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693506 | |

| Record name | 11-Sulfanylundecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138524-05-7 | |

| Record name | 11-Sulfanylundecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Mercaptoundecyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Self Assembled Monolayers Sams Based on 11 Mercaptoundecyl Trifluoroacetate

Fundamental Principles of SAM Formation on Noble Metal Substrates

The formation of SAMs is a spontaneous process driven by the strong affinity of the sulfur atom in the thiol group for noble metal surfaces, most notably gold. This process involves the chemisorption of the thiol onto the metal, leading to the formation of a stable metal-thiolate bond. The subsequent organization of the alkyl chains is driven by van der Waals interactions, resulting in a densely packed and ordered monolayer.

Adsorption Kinetics and Thermodynamic Driving Forces

The formation of alkanethiol SAMs on gold is a complex process that is generally understood to occur in two main steps. The initial step is a rapid adsorption of the thiol molecules onto the surface, which happens on the timescale of minutes. This is followed by a slower organization and crystallization phase, which can take several hours to reach a well-ordered, densely packed monolayer.

Influence of Solvent and Concentration on Monolayer Formation

The choice of solvent and the concentration of the thiol solution are critical parameters that significantly influence the quality of the resulting SAM. Ethanol is a commonly used solvent for the formation of alkanethiol SAMs due to its ability to dissolve a wide range of thiols and its relatively low toxicity. The solvent plays a role in the solvation of the thiol molecules and can influence the kinetics of adsorption and the final structure of the monolayer.

The concentration of the 11-Mercaptoundecyl trifluoroacetate (B77799) solution affects the rate of monolayer formation. Higher concentrations generally lead to faster initial adsorption, but can also result in a higher density of defects in the final monolayer. Conversely, lower concentrations promote slower, more controlled growth, which can lead to a more ordered and crystalline SAM. Finding the optimal concentration is crucial for achieving a high-quality monolayer.

Evolution of Monolayer Order and Packing Density

The evolution of order within the SAM is a dynamic process. Following the initial rapid adsorption, the alkyl chains of the 11-Mercaptoundecyl trifluoroacetate molecules undergo a reorganization process to maximize van der Waals interactions. This leads to an increase in the packing density and the development of a long-range ordered structure.

The final packing density of the monolayer is influenced by the size of the terminal group. The trifluoroacetate group, being larger than a simple methyl group, can influence the spacing between the alkyl chains. Studies on fluorinated alkanethiols have shown that the packing density is often governed by the bulky fluorocarbon segments. researchgate.net The helical conformation of perfluoroalkyl chains, which occupy a larger volume than the all-trans conformation of alkyl chains, can lead to a lower packing density compared to their non-fluorinated counterparts. researchgate.net

Structural Elucidation and Molecular Orientation within SAMs

The structure of the SAM, including the conformation of the alkyl chains and the orientation of the terminal groups, is crucial for determining the surface properties. Various surface-sensitive techniques are employed to characterize these structural features.

Conformation of Alkyl Chains and Head Group Accessibility

In a well-ordered SAM, the long alkyl chains of 11-Mercaptoundecyl trifluoroacetate are expected to adopt a predominantly all-trans conformation, tilted at a specific angle with respect to the surface normal to optimize packing. This tilted arrangement allows for maximum van der Waals interactions between adjacent chains.

The accessibility of the thiol head group is limited once the SAM is formed, as it is covalently bonded to the noble metal substrate. The trifluoroacetate tail groups, however, are exposed at the monolayer-air or monolayer-liquid interface, dictating the chemical and physical properties of the surface. The orientation and accessibility of these terminal groups are critical for any subsequent surface reactions or interactions.

Impact of Trifluoroacetate on Surface Topography and Local Order

The trifluoroacetate terminal group has a significant impact on the surface properties and local order of the SAM. The presence of fluorine atoms makes the surface hydrophobic and oleophobic. Atomic Force Microscopy (AFM) studies of 11-Mercaptoundecyl trifluoroacetate on a germanium substrate have shown the formation of islands during the initial stages of SAM growth, indicating a mechanism of nucleation and growth.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy has been used to study the chemical state of the fluorine in 11-Mercaptoundecyl trifluoroacetate SAMs on germanium. These studies can provide information about the orientation of the terminal groups. While direct studies on noble metals are not extensively reported for this specific molecule, it is expected that the trifluoroacetate groups would exhibit a high degree of local order in a well-formed monolayer, influencing properties such as the surface potential and wettability.

Substrate-Specific SAM Formation Dynamics

The formation and structure of self-assembled monolayers (SAMs) of 11-Mercaptoundecyl trifluoroacetate are highly dependent on the nature of the substrate. The interaction between the thiol headgroup and the substrate dictates the ordering, orientation, and packing density of the monolayer. This section explores the dynamics of SAM formation on gold and semiconductor surfaces, as well as in mixed monolayer systems.

Self-Assembly on Gold Surfaces (Au(111), Nanoparticles)

While direct studies focusing exclusively on 11-Mercaptoundecyl trifluoroacetate are limited, the behavior of long-chain alkanethiols on gold surfaces is well-documented and provides a strong basis for understanding its assembly. The foundation of this process is the strong, quasi-covalent bond formed between the sulfur atom of the thiol and the gold surface atoms.

On atomically flat Au(111) surfaces, alkanethiols like 11-Mercaptoundecyl trifluoroacetate are expected to form highly ordered, dense monolayers. The assembly process is driven by the Au-S bond formation and stabilized by van der Waals interactions between the adjacent undecyl chains. Molecules typically adopt a tilted, all-trans conformation to maximize these chain-chain interactions, leading to a well-defined crystalline-like structure. Studies on similar molecules, such as 11-mercaptoundecanoic acid (MUA), show that the substrate quality significantly influences the SAM structure, with well-defined monolayers forming on both Au(111)/mica and polycrystalline gold foils nih.govresearchgate.netresearchgate.net. The terminal trifluoroacetate group, being relatively small and fluorinated, is not expected to significantly hinder the packing of the alkyl chains.

The dynamics of SAM formation on gold nanoparticles (AuNPs) are also of significant interest. The curvature of nanoparticles introduces defects and alters the packing density compared to flat surfaces. However, the strong Au-S interaction remains the primary driving force for assembly. The trifluoroacetate-terminated chains would encapsulate the nanoparticle, creating a hydrophobic outer layer. Research on MUA-functionalized AuNPs demonstrates that the ligand shell plays a crucial role in the stability and properties of the nanoparticles in various media nih.gov.

Formation on Semiconductor Surfaces (e.g., Germanium)

The self-assembly of 11-Mercaptoundecyl trifluoroacetate has been directly observed on semiconductor surfaces, specifically hydrogen-terminated germanium (Ge). researchgate.net Organic molecules with thiol anchor groups are capable of bonding to these surfaces, forming a stable Ge-S bond. researchgate.net This process is valuable for surface passivation, which is critical for protecting the semiconductor from oxidation and for controlling its electronic properties.

Studies using Atomic Force Microscopy (AFM) have visualized the formation of 11-Mercaptoundecyl trifluoroacetate islands on a germanium substrate after immersion in a thiol solution for 12 hours. researchgate.net This indicates a nucleation and growth mechanism for the SAM formation. The process begins with the chemisorption of individual molecules at active sites on the surface, followed by the growth of two-dimensional islands as more molecules adsorb and self-organize. Eventually, these islands coalesce to form a complete monolayer. While the formation of these SAMs has been confirmed, achieving reproducible results can be challenging, suggesting a high sensitivity to preparation techniques and substrate condition. researchgate.net

| Substrate | Molecule | Observation Method | Key Finding |

| Germanium | 11-Mercaptoundecyl trifluoroacetate | Atomic Force Microscopy (AFM) | Formation of monolayer islands observed after 12 hours of immersion, indicating a nucleation and growth mechanism. researchgate.net |

Mixed Monolayer Systems and Compositional Control

Mixed SAMs, composed of two or more different thiol molecules, allow for the precise tuning of surface properties such as wettability, chemical reactivity, and biocompatibility. By co-adsorbing 11-Mercaptoundecyl trifluoroacetate with other thiols (e.g., alkanethiols with different chain lengths or terminal functional groups), it is possible to control the surface composition and create nanostructured surfaces.

The final composition of a mixed monolayer on a gold surface depends on several factors, including the relative concentrations of the thiols in the deposition solution, their chain lengths, and the nature of their terminal groups. Studies on mixed monolayers of 11-mercaptoundecanoic acid (MUA) and other thiols like octanethiol have shown that the surface composition can differ significantly from the solution ratio. researchgate.net This is due to differences in adsorption kinetics and intermolecular interactions.

For instance, in systems involving MUA, homogeneous mixing at the molecular level can be achieved, leading to a surface with averaged properties. researchgate.net The trifluoroacetate group of 11-Mercaptoundecyl trifluoroacetate, being hydrophobic, would influence the properties of mixed SAMs. By mixing it with a hydrophilic-terminated thiol, surfaces with controlled patterns of hydrophobicity could be engineered. The ability to control the ratio of the components is crucial for applications in biosensing and materials science, where specific surface interactions are required. nih.gov

Stability and Degradation Mechanisms of 11-Mercaptoundecyl Trifluoroacetate SAMs

Hydrolytic Stability of the Trifluoroacetate Group

The trifluoroacetate group is an ester and is therefore susceptible to hydrolysis, which would cleave the ester bond to yield a trifluoroacetic acid molecule and a terminal hydroxyl group on the SAM (11-mercaptoundecan-1-ol). The rate of this hydrolysis is dependent on pH, temperature, and the presence of catalysts.

In neutral aqueous environments, the hydrolysis of the trifluoroacetate ester is generally slow. However, the stability can be significantly reduced under acidic or, more notably, basic conditions, which catalyze the hydrolysis reaction. The high electronegativity of the three fluorine atoms on the adjacent carbon makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. While specific studies on the hydrolytic stability of 11-Mercaptoundecyl trifluoroacetate SAMs are not widely available, the general chemical principles of ester hydrolysis apply. The trifluoroacetate group is often used as a protecting group in chemical synthesis, implying that it is stable under certain conditions but can be removed when desired, often under basic conditions.

Environmental and Chemical Robustness of the Monolayer Architecture

The Au-S bond is relatively strong and provides significant thermal stability to the monolayer. For example, SAMs of the related 11-mercaptoundecanoic acid on gold are stable up to temperatures around 550 K, at which point the intact molecule begins to desorb. nih.gov At higher temperatures, decomposition can occur, for instance, through the cracking of the S-C bond. nih.gov

The densely packed alkyl chains, held together by van der Waals forces, create a barrier that protects the underlying substrate from exposure to the environment and can also protect the sulfur-gold interface from chemical attack. However, long-term exposure to ambient conditions can lead to gradual degradation, including oxidation of the sulfur headgroup and rearrangements within the monolayer. The chemical environment also plays a crucial role; while stable in many organic solvents and neutral aqueous solutions, SAMs can be displaced by other strongly adsorbing species or degraded by aggressive chemical reagents.

Advanced Surface Functionalization Strategies Utilizing 11 Mercaptoundecyl Trifluoroacetate

Covalent Surface Modification Through Terminal Group Reactivity

The capacity for covalent surface modification using 11-Mercaptoundecyl trifluoroacetate (B77799) is centered on the reactivity of its terminal group. This functionality allows for a two-step modification process that provides precise control over the resulting surface chemistry.

Conversion of Trifluoroacetate to Other Reactive Functionalities

The trifluoroacetate group of 11-Mercaptoundecyl trifluoroacetate is readily converted to a hydroxyl group through a process known as deprotection. This reaction is typically carried out under basic conditions, for instance, using a solution of potassium carbonate in methanol. The resulting 11-mercaptoundecanol, with its terminal hydroxyl group, is a versatile precursor for a multitude of subsequent chemical transformations.

Once the hydroxyl-terminated self-assembled monolayer (SAM) is formed, it can be further derivatized. For example, the hydroxyl groups can undergo esterification with various acid chlorides or anhydrides, allowing for the introduction of a wide range of chemical moieties. This ability to tailor the surface chemistry is fundamental to controlling properties such as wettability and biocompatibility. Furthermore, the hydroxyl group can be transformed into more reactive species, such as tosylates or mesylates, which are excellent leaving groups for nucleophilic substitution reactions. This opens up avenues for attaching a diverse set of molecules, including amines and azides, to the surface.

Post-Assembly Derivatization of SAMs

A key advantage of employing 11-Mercaptoundecyl trifluoroacetate is the feasibility of post-assembly derivatization. This technique involves first forming a well-ordered and densely packed SAM on a substrate, typically gold, through the strong affinity of the thiol group for the metal. The trifluoroacetate groups are thus presented at the monolayer-ambient interface.

Following the self-assembly process, the trifluoroacetate groups can be deprotected in situ to expose the hydroxyl functionalities without disrupting the integrity of the underlying monolayer. This on-surface modification is a powerful strategy for creating complex and functional interfaces. The newly exposed hydroxyl groups are then available to react with a variety of molecules, enabling the covalent immobilization of biomolecules like peptides and DNA for applications in biosensing and creating biocompatible materials. The surface density of these functional groups can also be finely tuned by co-adsorbing 11-Mercaptoundecyl trifluoroacetate with inert alkanethiols.

Supramolecular Assembly and Non-Covalent Interactions at the Interface

SAMs derived from 11-Mercaptoundecyl trifluoroacetate are not limited to covalent modifications; they also serve as platforms for directing supramolecular assembly and mediating non-covalent interactions at the surface.

Engineered Surface Recognition Sites

By chemically transforming the terminal trifluoroacetate group, it is possible to engineer specific recognition sites on the surface. Conversion to functionalities such as carboxylic acids or amines allows for the creation of surfaces that can participate in highly specific hydrogen bonding or electrostatic interactions. These engineered surfaces can mimic biological recognition systems, enabling the selective binding of proteins or other target molecules. The inherent order of the SAM ensures that these recognition sites are well-defined and accessible, leading to high binding affinity and specificity.

Controlled Adsorption of Molecular Species

The chemical nature of the SAM's terminal group dictates its interaction with the surrounding environment and its ability to adsorb molecular species. A trifluoroacetate-terminated surface is relatively hydrophobic. However, upon conversion to a hydroxyl-terminated surface, it becomes significantly more hydrophilic. This tunable surface energy allows for the controlled adsorption of various molecules. For instance, a hydroxylated surface will preferentially adsorb water and other polar molecules, while a surface functionalized with long alkyl chains will favor the adsorption of non-polar species. This control is critical for applications ranging from selective sensing to lubrication.

Specific Reaction Chemistries Mediated by 11-Mercaptoundecyl Trifluoroacetate Architectures

The well-defined molecular architecture of SAMs formed from 11-Mercaptoundecyl trifluoroacetate can be exploited to mediate specific chemical reactions at the interface. The confined environment of the monolayer can influence the reactivity and selectivity of surface-bound species.

The hydroxyl groups generated after deprotection can act as catalytic sites. The local environment within the SAM, including the packing density and the nature of adjacent molecules, can modulate the efficiency and outcome of these surface-catalyzed reactions. Furthermore, by employing techniques such as microcontact printing to pattern the initial SAM of 11-Mercaptoundecyl trifluoroacetate, it is possible to create spatially defined regions of reactivity on a surface. This allows for the fabrication of micro- and nano-reactors, which are essential components in the development of high-throughput screening platforms and miniaturized analytical devices.

Thiol-Maleimide Click Chemistry on Functionalized Surfaces

One of the most efficient and widely used "click" chemistry reactions for bioconjugation and surface modification is the thiol-maleimide Michael addition. This reaction involves the nucleophilic addition of a thiol to the double bond of a maleimide (B117702), forming a stable thioether linkage. The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5-7.5, proceeding rapidly and with high yield without the need for a catalyst.

To utilize this chemistry on a surface prepared from 11-mercaptoundecyl trifluoroacetate, the initial hydroxyl-terminated SAM must first be activated to present maleimide groups. This is typically a two-step process:

Deprotection: The gold substrate coated with the 11-mercaptoundecyl trifluoroacetate SAM is treated with a mild base to hydrolyze the trifluoroacetate ester, revealing a surface covered in hydroxyl groups.

Activation: The hydroxyl-terminated surface is then reacted with a bifunctional linker molecule containing a hydroxyl-reactive group (e.g., an isocyanate or carboxylic acid) and a maleimide group. A common strategy involves reacting the surface hydroxyls with maleimidopropionic acid using a carbodiimide (B86325) coupling agent.

Once the surface is functionalized with maleimide groups, it can readily react with any thiol-containing molecule, such as cysteine-terminated peptides, proteins, or synthetic oligonucleotides, to achieve covalent immobilization. This multi-step approach allows for the controlled, site-specific attachment of complex biomolecules.

| Step | Reaction | Reagents/Conditions | Resulting Surface Functionality |

| 1. SAM Formation | Thiol adsorption on gold | Solution of 11-mercaptoundecyl trifluoroacetate in ethanol | Trifluoroacetate-terminated SAM |

| 2. Deprotection | Ester Hydrolysis | Basic solution (e.g., NaOH or KOH) | Hydroxyl-terminated SAM |

| 3. Activation | Amide Coupling | Maleimido-containing carboxylic acid, EDC/NHS | Maleimide-terminated SAM |

| 4. Immobilization | Thiol-Maleimide Michael Addition | Thiol-containing molecule (e.g., R-SH) in buffer (pH 6.5-7.5) | Covalently immobilized molecule via thioether bond |

Other Chemo-Selective Coupling Reactions

The versatile hydroxyl-terminated surface, generated from the hydrolysis of the 11-mercaptoundecyl trifluoroacetate SAM, serves as a launchpad for a variety of other powerful chemo-selective ligation reactions beyond thiol-maleimide chemistry. These methods expand the toolbox for creating complex, multifunctional surfaces.

Oxime and Hydrazone Ligation: This strategy involves the reaction between an aldehyde or ketone and an aminooxy or hydrazide group, respectively. To employ this method, the hydroxyl-terminated SAM is first oxidized using a mild oxidant, such as pyridinium (B92312) chlorochromate (PCC), to convert the surface hydroxyls into aldehydes. This aldehyde-functionalized surface can then be used to selectively immobilize molecules bearing an aminooxy or hydrazide handle, forming a stable oxime or hydrazone linkage.

Interfacial Science and Engineering Applications

Regulation of Interfacial Adsorption Phenomena

The modification of surfaces with 11-mercaptoundecyl trifluoroacetate (B77799) SAMs provides a powerful method for controlling the adsorption of molecules, particularly proteins. This control is crucial in biomedical devices, biosensors, and marine applications where preventing non-specific binding is essential for performance and biocompatibility.

Control of Protein Adsorption on Functionalized Surfaces

The trifluoroacetate group of 11-mercaptoundecyl trifluoroacetate can be hydrolyzed to a hydroxyl group, which can then be further modified. This chemical versatility allows for the creation of surfaces with tailored properties to control protein adsorption. For instance, the hydrolysis product, a surface-confined alcohol, can be converted back to a trifluoroacetate, offering a way to modulate surface chemistry and, consequently, protein interaction.

Research has shown that the nature of the terminal group on a self-assembled monolayer significantly influences protein adsorption. By creating mixed monolayers with different terminal functionalities, researchers can fine-tune the surface energy and charge, thereby controlling the amount and conformation of adsorbed proteins. This level of control is fundamental for applications requiring specific protein orientations or for minimizing unwanted protein binding.

Strategies for Minimizing Non-Specific Adsorption (Fouling Resistance)

Non-specific adsorption, or biofouling, is a major challenge in many fields. Self-assembled monolayers of molecules like 11-mercaptoundecyl trifluoroacetate can be used to create surfaces that resist the non-specific adsorption of proteins, cells, and other biological macromolecules. sigmaaldrich.com The trifluoroacetate group itself can impart a degree of hydrophobicity to the surface, which can influence protein interactions.

A common strategy to achieve high resistance to biofouling is the use of poly(ethylene glycol) (PEG) chains. While 11-mercaptoundecyl trifluoroacetate itself is not a PEG-containing molecule, its ability to be functionalized provides a platform for attaching such antifouling moieties. For example, the hydroxyl group exposed after hydrolysis of the trifluoroacetate can serve as an anchor point for grafting PEG chains onto the surface. These grafted PEG layers create a hydrated barrier that sterically hinders the approach of proteins and other biomolecules, thereby significantly reducing non-specific adsorption. sigmaaldrich.com

Electrochemical Interface Design and Modification

The ability of 11-mercaptoundecyl trifluoroacetate to form ordered monolayers on electrode surfaces makes it a key component in the design and modification of electrochemical interfaces. These modified electrodes are used to study fundamental electron transfer processes and to develop novel sensing platforms.

Engineering of Electrode Surfaces for Charge Transfer Studies

Self-assembled monolayers of 11-mercaptoundecyl trifluoroacetate and its derivatives on gold electrodes provide well-defined and controllable environments for studying charge transfer kinetics. rsc.org The monolayer acts as a dielectric barrier, and its thickness and chemical composition can be precisely controlled. By incorporating electroactive species into or onto the monolayer, researchers can investigate the factors that govern the rate of electron transfer between the electrode and the redox-active molecule.

The hydrolysis of the trifluoroacetate group to a hydroxyl group can alter the dipole moment and the dielectric properties of the monolayer, thereby influencing the electric field at the electrode-solution interface. researchgate.net This, in turn, affects the rate of electron transfer reactions. The ability to systematically modify the surface chemistry allows for detailed investigations into the relationship between the interfacial structure and electrochemical reactivity.

Development of Charge-Switching Surface Coatings

Surfaces that can switch their charge in response to an external stimulus, such as pH, are of great interest for applications in drug delivery, biosensing, and "smart" materials. While 11-mercaptoundecyl trifluoroacetate itself does not inherently possess charge-switching capabilities, its functionalizable nature allows for the incorporation of moieties that do.

For example, the hydroxyl group exposed after hydrolysis can be reacted with molecules that have pH-sensitive functional groups, such as carboxylic acids or amines. By creating mixed monolayers containing these groups, it is possible to fabricate surfaces whose net charge can be altered by changing the pH of the surrounding solution. At low pH, carboxylic acid groups will be protonated and neutral, while amine groups will be protonated and positively charged. Conversely, at high pH, carboxylic acid groups will be deprotonated and negatively charged, while amine groups will be neutral. This pH-dependent charge switching can be used to control the adsorption and desorption of charged molecules and biomolecules from the surface. acs.org

Biomimetic Interface Fabrication and Studies

Biomimetic interfaces are synthetic surfaces designed to mimic the structure and function of biological membranes and surfaces. These interfaces are crucial for studying cell-surface interactions, developing biocompatible materials, and creating new biosensors. 11-Mercaptoundecyl trifluoroacetate can serve as a foundational layer for building such complex and functional interfaces.

By modifying the surface with SAMs of 11-mercaptoundecyl trifluoroacetate and its derivatives, it is possible to present specific biological ligands, control surface wettability, and mimic the charge and chemical functionality of cell surfaces. For instance, after hydrolysis of the trifluoroacetate group, the resulting hydroxyl-terminated surface can be further functionalized with carbohydrates to mimic the glycocalyx, the carbohydrate-rich layer on the surface of most cells. mdpi.com These biomimetic surfaces can then be used to study the specific binding of proteins, such as lectins, to carbohydrates, providing insights into biological recognition processes.

Furthermore, the ability to pattern these functionalized surfaces on a micro- and nanoscale allows for the creation of arrays for high-throughput screening of cell-surface interactions and for guiding cell attachment and growth in tissue engineering applications.

Mimicry of Biological Surface Properties

The creation of biomimetic surfaces—materials designed to replicate the properties of biological interfaces—is a significant area of research in biomedical engineering and materials science. Such surfaces are crucial for a variety of applications, including medical implants, biosensors, and drug delivery systems, where controlling interactions with biological entities like proteins and cells is paramount. 11-Mercaptoundecyl trifluoroacetate is utilized to create surfaces that can mimic certain aspects of biological environments, primarily through the control of surface energy and wettability.

Self-assembled monolayers of 11-Mercaptoundecyl trifluoroacetate on gold substrates produce surfaces that are characteristically hydrophobic and possess low surface energy. researchgate.netresearchgate.net This is a direct consequence of the terminal trifluoromethyl (-CF3) group, which is known for its non-polar and inert nature. The low surface energy of these fluorinated surfaces can be leveraged to mimic the non-adhesive properties of certain biological tissues, thereby reducing non-specific protein adsorption. arxiv.org

The resistance to protein adsorption is a critical feature for many biomedical applications, as the initial layer of adsorbed proteins can dictate subsequent cellular responses. bohrium.com Research on fluorinated SAMs has shown that they can effectively reduce the fouling of surfaces by biomolecules. mdpi.com While surfaces terminated with hydrophilic groups like oligo(ethylene glycol) are renowned for their protein resistance, fluorinated surfaces such as those created with 11-Mercaptoundecyl trifluoroacetate offer an alternative approach based on creating a low-energy, non-interactive interface. arxiv.org

The table below summarizes typical contact angle measurements for surfaces modified with alkanethiols having different terminal groups, illustrating the hydrophobic nature of trifluoroacetate-terminated surfaces compared to others.

| Terminal Group | Advancing Water Contact Angle (°) | Reference |

| -CF3 (Trifluoroacetate) | ~110-120 | researchgate.net |

| -CH3 (Methyl) | ~110-115 | dtic.mil |

| -OH (Hydroxyl) | <15 | dtic.mil |

| -COOH (Carboxylic Acid) | ~30-40 | bohrium.com |

| -NH2 (Amine) | ~40-50 | bohrium.com |

This table presents representative data for alkanethiol SAMs on gold to illustrate the comparative wettability. Actual values can vary based on chain length, purity, and measurement conditions.

Exploration of Cell-Material Interactions in vitro

The interaction of cells with material surfaces is a complex process governed by a multitude of factors, including surface chemistry, topography, and wettability. Understanding and controlling these interactions are fundamental to the design of biocompatible materials for tissue engineering and medical devices. Surfaces functionalized with 11-Mercaptoundecyl trifluoroacetate provide a model system for investigating how cells respond to hydrophobic and low-energy interfaces. researchgate.net

In vitro studies often utilize surfaces with well-defined chemical functionalities to probe specific aspects of cell adhesion, proliferation, and differentiation. The trifluoroacetate-terminated SAMs created from 11-Mercaptoundecyl trifluoroacetate are particularly useful for studying the cellular response to fluorinated surfaces. It has been observed that the adhesion and spreading of cells can be significantly influenced by the surface chemistry. bohrium.com

Generally, extremely hydrophobic surfaces, such as those formed by fluorinated alkanethiols, can limit cell adhesion and spreading. mdpi.com This property can be advantageous in applications where cell attachment is to be minimized, for instance, in creating non-fouling surfaces for catheters or other medical instruments that have transient contact with biological tissues. However, for applications requiring tissue integration, such as in orthopedic implants, surface modifications to promote cell adhesion would be necessary.

The following table provides a qualitative summary of typical in vitro cellular responses to surfaces with different chemical terminations.

| Surface Termination | Protein Adsorption | Cell Adhesion | Cell Spreading | Reference |

| Trifluoroacetate (-CF3) | Low | Low to Moderate | Limited | mdpi.com |

| Methyl (-CH3) | High (non-specific) | Moderate | Moderate | bohrium.com |

| Hydroxyl (-OH) | Low | Low | Limited | bohrium.com |

| Carboxylic Acid (-COOH) | High (specific & non-specific) | High | Extensive | bohrium.com |

| Amine (-NH2) | High (specific & non-specific) | High | Extensive | bohrium.com |

This table summarizes general trends observed in in vitro studies of cell interactions with various functionalized surfaces. The specific outcomes can be cell-type dependent and influenced by other surface properties.

The use of 11-Mercaptoundecyl trifluoroacetate in creating model surfaces allows researchers to systematically investigate the cues that govern cellular behavior at the biointerface. By comparing cellular responses on these defined surfaces with those on more complex, biologically-derived matrices, a deeper understanding of the fundamental principles of cell-material interactions can be achieved.

Integration of 11 Mercaptoundecyl Trifluoroacetate with Nanomaterials and Nanostructures

Functionalization of Metal Nanoparticles

The surface of metal nanoparticles can be modified with 11-Mercaptoundecyl trifluoroacetate (B77799) to create functionalized nanoparticles with tailored properties. This process typically involves the formation of self-assembled monolayers (SAMs) on the nanoparticle surface.

Gold nanoparticles (AuNPs) are frequently functionalized with thiol-containing molecules due to the strong affinity between gold and sulfur. The use of 11-Mercaptoundecyl trifluoroacetate allows for the creation of a protective organic layer on the AuNP surface. This layer can then be further modified. For instance, the trifluoroacetate group can be hydrolyzed to a hydroxyl group, which can then be used for subsequent chemical reactions, such as the attachment of biomolecules or other functional moieties.

This surface modification is crucial for various applications. For example, in the development of biosensors, the functionalized AuNPs can be used to immobilize proteins or DNA strands. The controlled spacing of these biomolecules on the nanoparticle surface is critical for their proper function and to minimize steric hindrance, which can be achieved through the use of mixed SAMs containing 11-Mercaptoundecyl trifluoroacetate and other thiolated molecules.

Research has shown that the formation of well-ordered SAMs on gold surfaces is a time-dependent process, often requiring 12 to 48 hours to achieve a well-packed and ordered monolayer from a solution of the alkanethiol. sigmaaldrich.com The resulting functionalized AuNPs can be used as building blocks for larger, more complex nanostructures. For example, monofunctionalized AuNPs, where only a single functional ligand is present on each nanoparticle, can be synthesized and used to create dimers or one-dimensional chains of nanoparticles. kit.edu

Interactive Data Table: Functionalization of Gold Nanoparticles

| Parameter | Description | Relevance to 11-Mercaptoundecyl Trifluoroacetate | Key Findings |

|---|---|---|---|

| Ligand Type | Thiol-containing molecules | The thiol group (-SH) of 11-Mercaptoundecyl trifluoroacetate forms a strong covalent bond with the gold surface. | Enables the formation of stable self-assembled monolayers (SAMs). |

| Terminal Group | Trifluoroacetate (-OOCCF3) | Can be hydrolyzed to a hydroxyl group (-OH) for further functionalization. | Provides a reactive site for attaching other molecules. |

| Monolayer Formation | Spontaneous assembly of ligands on the nanoparticle surface | Forms a protective and functional layer on the AuNPs. | Well-ordered monolayers can be achieved, influencing nanoparticle properties. sigmaaldrich.com |

| Applications | Biosensing, drug delivery, catalysis | Functionalized AuNPs can be tailored for specific biological or chemical interactions. | The ability to control surface chemistry is crucial for these applications. |

Similar to gold, silver nanoparticles (AgNPs) can also be functionalized using 11-Mercaptoundecyl trifluoroacetate. The thiol group readily binds to the silver surface, forming a stable protective layer. This surface modification is essential for preventing the aggregation of AgNPs and for imparting specific functionalities. The trifluoroacetate group, as with AuNPs, can be converted to a hydroxyl group, opening up possibilities for further chemical modifications.

The functionalization of AgNPs is particularly relevant in the development of antimicrobial materials. nih.gov By modifying the surface of AgNPs, their interaction with bacteria can be controlled and enhanced. Furthermore, the ability to attach other molecules to the nanoparticle surface allows for the creation of multifunctional materials with both antimicrobial and other desired properties. For instance, peptide-modified AgNPs have been developed for the rapid detection of antibiotics. nih.gov The surface chemistry of these nanoparticles plays a crucial role in their sensing capabilities. nih.gov

Interactive Data Table: Functionalization of Silver Nanoparticles

| Parameter | Description | Relevance to 11-Mercaptoundecyl Trifluoroacetate | Key Findings |

|---|---|---|---|

| Ligand Binding | Thiol-silver interaction | The thiol group provides a strong anchor to the silver nanoparticle surface. | Creates a stable and functional organic shell. |

| Surface Chemistry | Control over surface properties | The trifluoroacetate group allows for post-functionalization chemical reactions. | Enables the design of AgNPs for specific applications like sensing and catalysis. nih.govpeerj.com |

| Antimicrobial Applications | Enhanced efficacy and stability | Surface modification can improve the antimicrobial performance of AgNPs. nih.gov | Functionalized AgNPs show promise in combating drug-resistant bacteria. nih.gov |

| Environmental Remediation | Pollutant detection and degradation | Modified AgNPs can be used as sensors for environmental contaminants. peerj.com | The catalytic properties of functionalized AgNPs can be harnessed for remediation. peerj.com |

Ligand exchange is a common strategy used to modify the surface of pre-synthesized nanoparticles. This process involves replacing the original stabilizing ligands with new ligands that offer different functionalities. The use of 11-Mercaptoundecyl trifluoroacetate in ligand exchange reactions allows for the introduction of its specific properties onto the nanoparticle surface.

The stability and dispersibility of nanoparticles in various solvents are critically dependent on the nature of their surface ligands. For instance, nanoparticles stabilized with hydrophobic ligands will disperse well in nonpolar solvents but will aggregate in polar solvents like water. Through ligand exchange with a more hydrophilic ligand, such as hydrolyzed 11-Mercaptoundecyl trifluoroacetate, the dispersibility of the nanoparticles in aqueous media can be significantly improved.

This control over stability and dispersibility is crucial for the application of nanoparticles in biological systems, where they need to remain stable and well-dispersed in physiological fluids. rsc.org The process of ligand exchange can influence not only the colloidal stability but also the chemical reactivity and catalytic activity of the nanoparticles. The choice of the incoming ligand and the conditions of the exchange reaction are therefore critical parameters in tailoring the final properties of the functionalized nanoparticles.

Micro- and Nanofabrication Techniques

The ability of 11-Mercaptoundecyl trifluoroacetate to form well-defined self-assembled monolayers on surfaces makes it a valuable component in various micro- and nanofabrication techniques. These techniques aim to create structures with dimensions on the micrometer and nanometer scale.

Self-assembled monolayers of 11-Mercaptoundecyl trifluoroacetate can be patterned on a substrate to create chemically distinct regions. These patterns can then be used to direct the assembly of other components, such as nanoparticles or biological molecules, onto specific locations on the surface.

Techniques like microcontact printing or dip-pen nanolithography can be used to create patterns of the thiol on a gold or silver substrate. The areas covered with the SAM will have different surface properties (e.g., wettability, chemical reactivity) compared to the bare substrate or areas covered with a different SAM. This chemical contrast can be exploited to selectively deposit materials onto the patterned regions.

For example, a surface could be patterned with lines of 11-Mercaptoundecyl trifluoroacetate. After hydrolysis of the trifluoroacetate groups to hydroxyl groups, these lines could be used to specifically attach proteins or other biomolecules that have an affinity for hydroxyl-terminated surfaces. This directed assembly is a powerful tool for creating complex, functional surfaces for applications in biosensors, microarrays, and nanoelectronics.

11-Mercaptoundecyl trifluoroacetate can be used as a molecular linker to connect inorganic nanoparticles with organic materials, leading to the formation of hybrid inorganic-organic nanostructures. The thiol group binds to the inorganic nanoparticle, while the trifluoroacetate group (or its hydrolyzed hydroxyl form) can be used to connect to an organic matrix or another organic molecule.

This approach allows for the creation of composite materials that combine the properties of both the inorganic and organic components. For example, gold or silver nanoparticles can be incorporated into a polymer matrix using 11-Mercaptoundecyl trifluoroacetate as the interface between the two phases. The resulting hybrid material might exhibit the plasmonic properties of the metal nanoparticles along with the processability and mechanical properties of the polymer.

Furthermore, these hybrid structures can be designed to have specific architectures. For instance, monofunctionalized nanoparticles can be used as building blocks to create one-dimensional chains or other organized assemblies within an organic matrix. kit.edu The ability to control the structure at the nanoscale is essential for developing new materials with advanced optical, electronic, and catalytic properties.

Role in Polymer-Nanoparticle Composites and Architectures

The integration of nanoparticles into polymer matrices to form polymer-nanoparticle composites (PNCs) is a field of intensive research, aiming to create materials with enhanced or entirely new properties. mdpi.comrsc.org The successful fabrication of these composites hinges on overcoming the natural tendency of nanoparticles to agglomerate, which can be detrimental to the desired material properties. mdpi.com This is where surface functionalization of nanoparticles with specialized ligands plays a critical role. 11-Mercaptoundecyl trifluoroacetate is a bifunctional molecule designed for this purpose, acting as a crucial linker between the inorganic nanoparticle core and the organic polymer matrix.

The primary function of 11-Mercaptoundecyl trifluoroacetate in this context is to serve as a surface modification agent, particularly for noble metal nanoparticles such as gold (Au) and silver (Ag). researchgate.net The thiol (-SH) group at one end of the molecule's undecyl chain exhibits a strong affinity for and forms a stable covalent bond with the surface of these nanoparticles. uni-bayreuth.de This self-assembly process results in a dense monolayer of the ligand on the nanoparticle surface, which provides steric stabilization and prevents aggregation. uni-bayreuth.de

The other end of the molecule, the trifluoroacetate group (-O-CO-CF₃), is a key functional handle. The trifluoroacetate group is a protecting group for a hydroxyl group. This protecting group can be readily cleaved under specific conditions (e.g., hydrolysis) to expose a primary alcohol (-OH) on the nanoparticle surface. This exposed hydroxyl group can then serve as an initiation site for surface-initiated polymerization (SIP) techniques, such as ring-opening polymerization of cyclic esters (e.g., caprolactone) or as a point of attachment for pre-formed polymer chains. acs.org

This "grafting-from" approach, where polymer chains are grown directly from the nanoparticle surface, allows for the creation of a dense polymer brush layer. acs.org This brush layer enhances the compatibility of the nanoparticles with a polymer matrix, leading to better dispersion and improved mechanical, optical, or electronic properties of the final composite material. rsc.org

Furthermore, the controlled nature of this surface functionalization enables the design of complex polymer-nanoparticle architectures. For instance, by selectively modifying portions of a nanoparticle's surface, it is possible to create Janus nanoparticles with distinct chemical functionalities on opposite sides. uni-bayreuth.de This can lead to the formation of unique hierarchical structures within the polymer composite.

The use of ligands like 11-Mercaptoundecyl trifluoroacetate is instrumental in the ex-situ synthesis method of polymer-nanoparticle composites, where pre-synthesized and functionalized nanoparticles are subsequently dispersed into a polymer matrix. mdpi.com The choice of the polymer and the nanoparticle, as well as the nature of the interfacial linkage provided by the ligand, dictates the final properties and potential applications of the composite material.

| Nanoparticle Type | Polymer Matrix (Potential) | Role of 11-Mercaptoundecyl trifluoroacetate | Resulting Architecture |

| Gold Nanoparticles (AuNPs) | Poly(ε-caprolactone) (PCL) | Surface anchoring via thiol; initiation of ring-opening polymerization from the deprotected hydroxyl group. | Core-shell (Au@PCL) |

| Silver Nanoparticles (AgNPs) | Polystyrene (PS) | Surface stabilization via thiol; subsequent embedding in a PS matrix. | Dispersed nanocomposite |

| Gold Nanorods (AuNRs) | Poly(N-isopropylacrylamide) (PNIPAM) | Anisotropic functionalization leading to site-specific polymer grafting. | Janus or other complex architectures |

Advanced Spectroscopic and Microscopic Characterization Techniques for 11 Mercaptoundecyl Trifluoroacetate Systems

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are indispensable for elucidating the chemical and physical properties of 11-Mercaptoundecyl trifluoroacetate (B77799) SAMs. These techniques are highly sensitive to the outermost atomic and molecular layers of a material, making them ideal for studying the structure and composition of these two-dimensional systems.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Elemental and Orientational Analysis

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, synchrotron-based technique used to determine the elemental composition and molecular orientation within self-assembled monolayers. aip.orgdiva-portal.orgacs.org By tuning the energy of the incident X-ray beam to the absorption edge of a specific element (e.g., carbon, fluorine, sulfur), core-level electrons are excited to unoccupied molecular orbitals. The resulting absorption spectrum provides a fingerprint of the chemical environment and, through angle-resolved measurements, the average orientation of the molecules relative to the substrate surface. acs.orgnih.gov

In the context of 11-Mercaptoundecyl trifluoroacetate SAMs on substrates like gold or germanium, NEXAFS can distinguish between the different chemical states of carbon and fluorine. For instance, the fluorine K-edge spectrum of a SAM of 11-mercaptoundecyl-trifluoroacetate on a germanium substrate exhibits a primary peak at approximately 692 eV, corresponding to the fluorine atoms in the trifluoroacetate head group. researchgate.net A smaller pre-peak at around 685 eV, observed during initial immersion times, suggests a different chemical environment for some fluorine atoms before the formation of a well-ordered monolayer. researchgate.net The polarization dependence of the NEXAFS signal can be used to determine the tilt angle of the alkyl chains with respect to the surface normal. acs.orgacs.org

| Element Edge | Resonance Energy (eV) | Assignment | Orientational Information |

| F K-edge | ~685 | F 1s → σ(C-F) transient state | Provides insight into initial adsorption stages |

| F K-edge | ~692 | F 1s → σ(C-F) in trifluoroacetate | Used to determine the orientation of the head group |

| C K-edge | Varies | C 1s → σ(C-H), σ(C-C), σ(C-S) | Analysis of the alkyl chain orientation |

| S K-edge | Varies | S 1s → σ(S-Au/Ge), σ*(S-C) | Confirms the nature of the sulfur-substrate bond |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a widely used surface analysis technique that provides quantitative elemental composition and chemical state information of the top 1-10 nanometers of a surface. carleton.eduthermofisher.com When a surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these photoelectrons is characteristic of the element and its chemical environment. carleton.eduucdavis.edu

For 11-Mercaptoundecyl trifluoroacetate SAMs, XPS is used to confirm the presence of all expected elements (carbon, oxygen, fluorine, sulfur, and the gold or other substrate signal) and to determine their relative atomic concentrations. High-resolution scans of individual elemental peaks provide detailed chemical state information. For example, the S 2p spectrum for alkanethiols on gold typically shows a doublet with the S 2p3/2 peak at a binding energy of around 162 eV, which is characteristic of a thiolate species bonded to the gold surface. researchgate.netacs.org The C 1s spectrum can be deconvoluted to identify the different carbon environments within the monolayer, such as the hydrocarbon chain, the carbon adjacent to the sulfur, and the carbons in the trifluoroacetate group. thermofisher.comaip.org The presence and intensity of the F 1s peak confirms the integrity of the trifluoroacetate terminus. nih.gov

| Element | Core Level | Typical Binding Energy (eV) on Gold | Chemical State Information |

| S | 2p3/2 | ~162 | Au-S thiolate bond |

| C | 1s | ~285 | Aliphatic C-C/C-H bonds in the alkyl chain |

| C | 1s | ~286.5 | C-O and C-S bonds |

| C | 1s | ~292.5 | CF3 group in the trifluoroacetate head |

| F | 1s | ~688.5 | C-F bonds in the trifluoroacetate head |

| Au | 4f7/2 | ~84.0 | Metallic gold substrate |

Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) for Molecular Vibrations and Conformation

Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive infrared technique for studying the vibrational properties of ultrathin films on reflective substrates like gold. bruker.comuol.de This method exploits the surface selection rule, where only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are strongly enhanced. tuwien.ac.at By modulating the polarization of the incident infrared beam between p- and s-polarization, background absorptions from the gas phase are effectively eliminated, allowing for the detection of sub-monolayer coverages. bruker.com

In the study of 11-Mercaptoundecyl trifluoroacetate SAMs, PM-IRRAS provides information on the conformational order and orientation of the alkyl chains and the terminal trifluoroacetate group. escholarship.org The positions of the symmetric (νs) and asymmetric (νas) methylene (B1212753) (CH2) stretching vibrations are particularly sensitive to the conformational order. For well-ordered, all-trans alkyl chains, these peaks are typically found near 2850 cm⁻¹ and 2918 cm⁻¹, respectively. The presence of gauche defects leads to a broadening and a shift to higher wavenumbers. The characteristic vibrational bands of the trifluoroacetate group, such as the C=O and C-F stretching modes, can also be identified, providing further insight into the structure of the monolayer's outer surface. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| νas(CH2) | ~2918 | Asymmetric C-H stretch, indicates high conformational order |

| νs(CH2) | ~2850 | Symmetric C-H stretch, indicates high conformational order |

| ν(C=O) | ~1700-1750 | Carbonyl stretch in the trifluoroacetate group |

| νas(CF3) | ~1200-1300 | Asymmetric C-F stretch in the trifluoroacetate group |

| νs(CF3) | ~1100-1200 | Symmetric C-F stretch in the trifluoroacetate group |

Surface Plasmon Resonance (SPR) Spectroscopy for Adsorption Dynamics

Surface Plasmon Resonance (SPR) spectroscopy is a real-time, label-free optical technique that is highly sensitive to changes in the refractive index at a metal-dielectric interface. nih.gov It is widely used to monitor the adsorption and desorption kinetics of molecules onto a functionalized metal surface, typically a thin gold film. nih.govnih.gov The binding of molecules to the surface causes a change in the local refractive index, which in turn alters the angle at which surface plasmons are excited by incident light. washington.edu

For 11-Mercaptoundecyl trifluoroacetate, SPR can be used to follow the self-assembly process from solution onto a gold substrate in real time. acs.org By monitoring the change in the SPR angle or intensity over time, the rate of adsorption can be determined. This allows for the study of the kinetics of monolayer formation, including the initial rapid adsorption phase and the subsequent slower organizational phase. sigmaaldrich.com From the total shift in the SPR signal upon monolayer formation, the thickness and refractive index of the 11-Mercaptoundecyl trifluoroacetate layer can be estimated, providing information about the packing density of the monolayer. researchgate.net

| Kinetic Parameter | Description | Typical Information Gained |

| Adsorption Rate Constant (ka) | The rate at which molecules bind to the surface. | Provides insight into the initial stages of SAM formation. |

| Desorption Rate Constant (kd) | The rate at which molecules detach from the surface. | Indicates the stability of the monolayer. |

| Equilibrium Dissociation Constant (KD) | The ratio of kd to ka, reflecting the binding affinity. | Characterizes the overall strength of the molecule-surface interaction. |

| Monolayer Thickness | Calculated from the total SPR signal change. | Correlates with molecular orientation and packing density. |

High-Resolution Microscopy and Imaging Techniques

High-resolution microscopy techniques provide direct visualization of the surface morphology and structure of 11-Mercaptoundecyl trifluoroacetate SAMs. These methods are crucial for understanding the growth mechanisms, domain formation, and the presence of defects in the monolayer.

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Growth

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that can image the surface topography of materials with atomic or near-atomic resolution. nih.gov A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever due to tip-sample interactions is monitored. researchgate.net AFM can be operated in various modes, including contact and tapping mode, and can be performed in both air and liquid environments. beilstein-journals.org

In the context of 11-Mercaptoundecyl trifluoroacetate SAMs, AFM is used to visualize the growth of the monolayer on the substrate. elsevierpure.com At sub-monolayer coverages, AFM images can reveal the formation of islands or domains of the trifluoroacetate-terminated thiol, providing insights into the nucleation and growth mechanism. elsevierpure.comresearchgate.net For a complete monolayer, AFM can assess the surface roughness and identify defects such as pinholes or domain boundaries. rsc.org By scratching the monolayer with the AFM tip, the thickness of the film can be measured from the height difference between the scratched and unscratched areas. rsc.org

| AFM Measurement | Description | Research Finding |

| Topographical Imaging | High-resolution imaging of the surface morphology. | Visualization of island formation during initial stages of SAM growth on gold and germanium. elsevierpure.comresearchgate.net |

| Surface Roughness Analysis | Quantitative measurement of the height variations on the surface. | Fully formed SAMs typically exhibit very low surface roughness, indicative of a well-ordered film. |

| Monolayer Thickness Measurement | Determination of the film height by creating a defect in the monolayer. | Measured thickness can be compared to the theoretical molecular length to estimate the average tilt angle of the molecules. rsc.org |

| Phase Imaging | Mapping of variations in material properties such as adhesion and stiffness. | Can distinguish between different domains in mixed monolayers or identify areas with different molecular packing. elsevierpure.com |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of 11-mercaptoundecyl trifluoroacetate systems, SEM is employed to examine the uniformity, coverage, and potential defects in self-assembled monolayers (SAMs) formed on various substrates.

Electrochemical Characterization Methods

Electrochemical techniques are indispensable for probing the interfacial properties of 11-mercaptoundecyl trifluoroacetate SAMs on conductive substrates. These methods provide insights into electron transfer processes, the integrity of the monolayer, and its redox behavior.

Cyclic Voltammetry (CV) for Interfacial Electron Transfer and Redox Properties

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties and interfacial electron transfer characteristics of modified electrodes. For systems involving 11-mercaptoundecyl trifluoroacetate, CV is instrumental in assessing the quality and blocking properties of the resulting SAMs on electrode surfaces.

The formation of a dense and well-ordered SAM of 11-mercaptoundecyl trifluoroacetate on a gold electrode can effectively block the electron transfer of redox probes, such as ferrocene (B1249389) derivatives or the [Fe(CN)6]3−/4− couple, from the solution to the electrode surface. semanticscholar.orgresearchgate.net This blocking behavior is observed as a significant decrease in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram compared to a bare electrode. past.or.krnih.gov The degree of this suppression provides a qualitative measure of the monolayer's packing density and defectiveness.

Furthermore, CV can be used to monitor chemical transformations within the monolayer itself. For example, the hydrolysis of the trifluoroacetate ester group to a surface-confined alcohol can be tracked by changes in the voltammetric response. acs.orgresearchgate.net The redox properties of molecules attached to the terminal end of the alkyl chain can also be investigated, providing information about the electronic communication through the monolayer. acs.orgresearchgate.net The reductive desorption of the thiol from the gold surface at negative potentials can also be studied using CV to determine surface coverage and the stability of the SAM. researchgate.net

| Parameter | Observation | Interpretation | Reference |

| Peak Current | Decreases upon SAM formation | Indicates blocking of electron transfer by the monolayer | past.or.kr |

| Peak-to-Peak Separation | Increases upon SAM formation | Suggests slower electron transfer kinetics at the modified interface | past.or.kr |

| Reductive Desorption Peak | Appears at negative potentials | Corresponds to the cleavage of the Au-S bond, used to quantify surface coverage | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for characterizing the properties of electrode-electrolyte interfaces. rsc.org It is particularly well-suited for studying the formation and properties of SAMs, including those of 11-mercaptoundecyl trifluoroacetate. rsc.orgresearchgate.net EIS measures the impedance of a system over a range of frequencies, and the data is often represented as a Nyquist plot.

When a SAM of 11-mercaptoundecyl trifluoroacetate is formed on an electrode, it acts as a dielectric layer, altering the interfacial capacitance and charge transfer resistance. semanticscholar.orgresearchgate.net This is reflected in the EIS data, typically by an increase in the diameter of the semicircle in the Nyquist plot, which corresponds to an increase in the charge transfer resistance (Rct). past.or.krmdpi.com The Rct value is a quantitative measure of the monolayer's ability to block electron transfer and is directly related to the packing density and quality of the SAM. semanticscholar.orgmdpi.com By fitting the EIS data to an equivalent electrical circuit, parameters such as the monolayer capacitance and the charge transfer resistance can be extracted, providing detailed information about the interfacial properties. semanticscholar.orgmdpi.com This technique is also used to monitor the step-by-step assembly of more complex surface architectures and to detect binding events at the surface. researchgate.netmdpi.com

| EIS Parameter | Change upon SAM Formation | Significance | Reference |

| Charge Transfer Resistance (Rct) | Increases | Indicates a more insulating layer that hinders electron transfer | semanticscholar.orgmdpi.com |

| Double Layer Capacitance (Cdl) | Decreases | Reflects the formation of a dielectric layer at the electrode surface | semanticscholar.org |

Mass Spectrometry for Molecular Structure Confirmation and Surface Coverage Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds and for analyzing surface compositions.

MALDI-ToF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules, including those used to form SAMs. While primarily used for the characterization of the precursor molecule, it can also be adapted for surface analysis.

In the context of 11-mercaptoundecyl trifluoroacetate, MALDI-ToF MS is crucial for confirming the molecular weight and purity of the synthesized compound before its use in forming SAMs. nih.govescholarship.org For surface analysis, MALDI can be used to desorb the thiol molecules from the substrate, allowing for their mass analysis. kilianlab.comresearchgate.net This can provide information about the chemical integrity of the monolayer after its formation and can be used to detect any chemical modifications or degradation that may have occurred. kilianlab.com For instance, studies on similar systems have used MALDI-ToF MS to verify the successful attachment of peptides or other molecules to functionalized SAMs. kilianlab.com

| Application | Information Obtained | Reference |

| Precursor Analysis | Molecular weight confirmation, purity assessment | nih.govescholarship.org |

| Surface Analysis | Confirmation of immobilized species, detection of surface modifications | kilianlab.comresearchgate.net |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) mass spectrometry is another soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds in solution. researchgate.netlibretexts.org It is an essential tool for the characterization of 11-mercaptoundecyl trifluoroacetate and related materials.

ESI-MS is typically used to confirm the molecular structure and purity of the 11-mercaptoundecyl trifluoroacetate precursor in solution before the SAM formation process. utwente.nl It allows for precise mass determination, which helps to verify the successful synthesis of the target molecule. nih.gov While ESI-MS is fundamentally a solution-based technique, it can be used in conjunction with methods that release the surface-bound molecules into solution for subsequent analysis, thereby providing information about the composition of the SAM. utwente.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization of Synthetic Intermediates and Modified Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 11-Mercaptoundecyl trifluoroacetate and its synthetic precursors, such as 11-mercaptoundecanoic acid (MUA). By analyzing the chemical shifts, multiplicities, and integration of signals in ¹H and ¹³C NMR spectra, researchers can confirm the successful synthesis and purity of these compounds. google.comnih.gov

The synthesis of 11-Mercaptoundecyl trifluoroacetate from MUA involves the esterification of the carboxylic acid group with a trifluoroacetyl moiety. This transformation can be meticulously tracked using NMR. In the ¹H NMR spectrum of the precursor MUA, characteristic signals include a broad peak for the carboxylic acid proton (-COOH) and a triplet for the methylene protons adjacent to the carbonyl group (-CH₂-COOH) at approximately 2.3 ppm. researchgate.net Following trifluoroacetylation, the carboxylic acid signal disappears, and a new downfield-shifted triplet appears for the methylene protons now adjacent to the trifluoroacetate ester oxygen (-CH₂-O-COCF₃). The strong electron-withdrawing effect of the trifluoroacetate group causes this significant shift.

Similarly, ¹³C NMR spectroscopy confirms the structural changes. The carbon of the carboxylic acid group in MUA is replaced by the carbonyl carbon of the trifluoroacetate group, and the CF₃ carbon introduces a characteristic quartet due to carbon-fluorine coupling. rsc.org The disappearance of signals corresponding to starting materials and the appearance of new, predicted signals provide definitive evidence of a successful reaction. cicbiomagune.essurfacesciencelab.com

Detailed Research Findings:

In the characterization of MUA-protected gold nanorods, ¹H NMR spectroscopy was used to confirm the presence of the MUA ligands on the nanoparticle surface. researchgate.net The assignments for the MUA protons were reported as follows:

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of 11-Mercaptoundecyl Trifluoroacetate (B77799) Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules like 11-Mercaptoundecyl trifluoroacetate.

In the context of this compound, MD simulations have been employed to investigate its adsorption and interaction with semiconductor surfaces, such as germanium. researchgate.net These simulations provide atomic-scale insights that complement experimental findings. For instance, studies combining MD simulations with X-ray absorption spectroscopy have explored the adsorption mechanisms of 11-Mercaptoundecyl trifluoroacetate on germanium substrates. researchgate.net The simulations revealed that the interaction does not result in surface-bound -SH groups, but rather in the formation of Ge–S–Ge bridges that run along specific crystallographic directions. researchgate.net Such simulations are crucial for understanding how the terminal trifluoroacetate group and the long alkyl chain influence the packing and orientation of the molecules within the monolayer. The steric hindrance from bulky terminal groups can significantly affect the organization of the ligands in a monolayer. units.it

Table 1: Key Findings from Molecular Dynamics Simulations

| Parameter | Finding | Source |

|---|---|---|

| Adsorption Mechanism on Germanium | Formation of Ge–S–Ge bridges along the sigmaaldrich.com direction. | researchgate.net |

| Surface Groups | No indication of residual –SH surface groups after adsorption. | researchgate.net |

| Simulated Bond Length (S–Ge) | Calculated to be 2.25 ± 0.05 Å. | researchgate.net |

| Influence of End-Groups | Bulky terminal groups can induce a specific radial organization of ligands due to steric hindrance, which can be modeled by MD. | units.it |

Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties, including bond energies, electronic distribution, and the energetics of chemical reactions.

For 11-Mercaptoundecyl trifluoroacetate, DFT calculations are essential for elucidating the fundamental aspects of its adsorption onto surfaces. These calculations can determine the most energetically favorable adsorption sites, the geometry of the adsorbed molecule, and the strength of the bond formed between the sulfur atom of the thiol group and the substrate material. For alkanethiols adsorbing on gold surfaces, the sulfur-gold interaction is known to be strong, on the order of 45 kcal/mol, forming a stable, semi-covalent bond. researchgate.net DFT can be used to precisely model this interaction, including the charge transfer that occurs between the molecule and the substrate. Furthermore, DFT helps in interpreting experimental data from techniques like X-ray Photoelectron Spectroscopy (XPS) by calculating core-level binding energies, which are sensitive to the chemical environment of an atom. researchgate.net

Table 2: Parameters Obtainable from DFT Calculations

| Property | Description | Relevance to 11-Mercaptoundecyl Trifluoroacetate |

|---|---|---|

| Adsorption Energy | The energy released when a molecule binds to a surface. For similar thiol systems on gold, this is approximately 45 kcal/mol. researchgate.net | Determines the stability of the self-assembled monolayer. |

| Bond Distances & Angles | Precise geometric parameters of the molecule upon adsorption. beilstein-journals.org | Reveals structural changes and the final orientation on the surface. |

| Electronic Density of States (DOS) | Describes the number of electronic states available at each energy level. beilstein-journals.org | Helps understand the electronic properties of the molecule-substrate interface. |

| Vibrational Frequencies | Calculated frequencies correspond to infrared and Raman spectral peaks. beilstein-journals.org | Aids in the interpretation of experimental vibrational spectroscopy data. |

Modeling of Self-Assembly Processes and Surface Ordering

The formation of a self-assembled monolayer (SAM) is a complex process involving the spontaneous organization of molecules into an ordered structure on a substrate. researchgate.net Computational modeling is a key tool for simulating this "bottom-up" approach, providing insights into the kinetics and thermodynamics that govern the formation of well-ordered monolayers of 11-Mercaptoundecyl trifluoroacetate.

The modeling of self-assembly typically considers several driving forces, including the strong, specific interaction of the thiol headgroup with the substrate (chemisorption) and the weaker, non-covalent van der Waals interactions between the undecyl chains. researchgate.net Simulations can track the process from the initial, random adsorption of molecules from solution onto the surface to the formation of small, ordered islands. researchgate.net Over time, these islands grow and coalesce, a process that may involve the displacement of less-ordered molecules, eventually leading to a densely packed, quasi-crystalline monolayer. The final structure and ordering of the SAM are highly dependent on factors such as the chemical nature of the terminal group (trifluoroacetate), the length of the alkyl chain, the temperature, and the nature of the solvent and substrate. researchgate.netresearchgate.net

Table 3: Modeled Stages of Self-Assembled Monolayer (SAM) Formation

| Stage | Description | Governing Factors |

|---|---|---|

| Initial Adsorption | Molecules from the solution physisorb and then chemisorb onto the substrate via the thiol headgroup. | Substrate affinity, concentration, solvent. chalmers.se |

| Nucleation and Island Formation | Adsorbed molecules begin to organize into small, ordered domains or "islands" on the surface. researchgate.net | Intermolecular forces (van der Waals), surface diffusion rate. researchgate.net |

| Monolayer Growth | Islands expand as more molecules adsorb and incorporate into the ordered domains. | Adsorption kinetics, temperature. |

| Ostwald Ripening/Annealing | The system minimizes its energy by dissolving smaller, less stable islands and growing larger ones, removing defects. | Thermodynamic stability, molecular mobility. |

Prediction of Interfacial Properties and Molecular Interactions

Computational models are invaluable for predicting the collective and emergent properties of the interface created by a SAM of 11-Mercaptoundecyl trifluoroacetate. These properties are determined by the chemical nature of the exposed terminal groups and the collective arrangement of the molecules.

By simulating a complete monolayer, it is possible to predict key interfacial characteristics. For example, the trifluoroacetate (-OCOCF₃) terminal group is highly electronegative and will dictate the surface's chemical reactivity, wettability, and surface energy. Models can predict the surface dipole and the resulting electrostatic potential above the SAM, which governs its interaction with the external environment. Furthermore, simulations can predict the average tilt angle of the alkyl chains with respect to the surface normal, a critical parameter that affects the thickness and packing density of the monolayer. These predictions are vital for designing surfaces with specific properties for applications in electronics, sensors, and biotechnology.

Table 4: Predictable Interfacial Properties and Influencing Factors

| Interfacial Property | Description | Key Influencing Factors for 11-Mercaptoundecyl Trifluoroacetate |

|---|---|---|

| Wettability (Contact Angle) | The angle a liquid droplet makes with the surface, indicating hydrophobicity/hydrophilicity. | The fluorine-rich trifluoroacetate terminal group. |